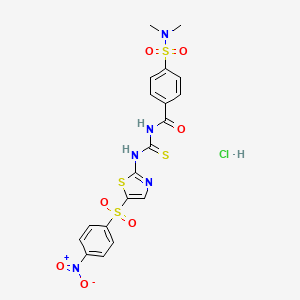

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride

Description

4-(N,N-Dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride is a structurally complex sulfonamide-thiazole hybrid compound. Its core consists of a benzamide scaffold substituted with a dimethylsulfamoyl group at the 4-position, a carbamothioyl group linked to a thiazol-2-yl ring, and a 4-nitrophenylsulfonyl moiety at the 5-position of the thiazole. The hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamothioyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S4.ClH/c1-23(2)35(30,31)15-7-3-12(4-8-15)17(25)21-18(32)22-19-20-11-16(33-19)34(28,29)14-9-5-13(6-10-14)24(26)27;/h3-11H,1-2H3,(H2,20,21,22,25,32);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIDGRDCVXXGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O7S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thioamide and a halogenated nitrile.

Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride in the presence of a base such as pyridine.

Carbamothioylation: The carbamothioyl group is introduced by reacting the thiazole derivative with an isothiocyanate.

Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted benzamide derivatives.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride . For instance, research has demonstrated that related thiourea benzamide derivatives exhibit significant activity against breast cancer cell lines such as MCF-7. The molecular docking studies indicated that these compounds can effectively target specific proteins involved in cancer progression, including PR (PDP: 4OAR) and Akt (PDP: 5KCV), suggesting their potential as therapeutic agents .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. Analogues of this compound have shown effectiveness against kinetoplastid parasites, such as Trypanosoma species. This class of compounds may inhibit the growth of these parasites, presenting a promising avenue for developing new treatments for diseases like Chagas disease and leishmaniasis .

Enzyme Inhibition

Another significant application lies in enzyme inhibition. Compounds with similar structures have been noted for their ability to act as inhibitors of various enzymes, including carbonic anhydrases and proteases. These interactions can be crucial in regulating physiological processes and may lead to the development of new therapeutic strategies for conditions such as glaucoma or cancer .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at the Tropical Journal of Natural Product Research, several thiourea benzamide derivatives were synthesized and tested for anticancer activity. The results indicated that certain derivatives showed high efficacy against MCF-7 cells, with molecular docking revealing favorable binding interactions with target proteins .

| Compound | IC50 (µM) | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|---|

| L1 | 10 | PR | -8.5 |

| L2 | 12 | Akt | -7.9 |

| L3 | 15 | Akt | -7.5 |

Case Study 2: Antiparasitic Activity

A study published in PubMed focused on the activity of nitro-substituted benzamides against Trypanosoma parasites. The findings suggested that these compounds could inhibit parasite growth effectively, indicating their potential use in treating parasitic infections .

| Compound Name | Effective Concentration (µM) |

|---|---|

| 4-Nitro-N-(5-nitrothiazol-2-yl)benzamide | 20 |

| 4-Nitro-N-(4-chlorophenyl)carbamothioyl | 25 |

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Group Variations

The target compound shares structural motifs with several classes of sulfonamide derivatives (Table 1):

- Thiazole vs. Triazine/Thiadiazole: The thiazole ring in the target compound introduces distinct electronic properties compared to triazine (e.g., compounds 51–55) or thiadiazole (e.g., ) cores.

- Nitro Group : The 4-nitrophenylsulfonyl group is a strong electron-withdrawing substituent, contrasting with halogen (e.g., Cl, Br in ) or methoxy groups (e.g., compound 53 in ), which may alter reactivity and solubility.

Substituent Effects on Physicochemical Properties

- Melting Points : Triazine-benzamides (e.g., 51–55) exhibit melting points between 237–279°C, influenced by substituents (e.g., 4-trifluoromethylphenyl in 52 raises melting point to 277–279°C) . The target compound’s hydrochloride form likely lowers its melting point compared to neutral analogs.

- Solubility : The hydrochloride salt enhances aqueous solubility relative to neutral sulfonamides (e.g., triazole-thiones in ).

Spectral Characterization

Key spectral data comparisons (Table 2):

- The absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones contrasts with the target compound’s benzamide carbonyl, detectable at ~1680 cm⁻¹.

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)carbamothioyl)benzamide hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 414.56 g/mol. The structure includes a thiazole moiety, which is known for its role in various pharmacological activities.

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : The presence of the sulfonamide group may inhibit carbonic anhydrase and other related enzymes, which are crucial for tumor growth and microbial proliferation.

- Antitumor Activity : Similar compounds have shown promise as antitumor agents by inducing apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest.

- Antimicrobial Effects : The thiazole and sulfonamide functionalities have been associated with antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 2.12 ± 0.21 | Apoptosis induction |

| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Cell cycle arrest |

| Compound C | MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 | Moderate cytotoxicity |

These findings indicate that while the compound shows effectiveness against cancer cells, it also affects normal cells, which necessitates further optimization for selective targeting.

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated activity against multiple bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Efficacy :

In a study involving various synthesized thiazole derivatives, it was found that those containing nitrophenyl groups exhibited enhanced antitumor activity compared to their counterparts without such modifications. The study highlighted the importance of electronic properties imparted by nitro groups in enhancing biological efficacy. -

Case Study on Antimicrobial Properties :

A comparative analysis of sulfonamide derivatives showed that modifications at the thiazole position significantly influenced antibacterial potency against resistant strains of bacteria, reinforcing the need for structural diversity in drug design.

Q & A

Q. What synthetic routes are commonly employed for preparing this compound, and how is its structural integrity confirmed?

The compound’s synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via condensation of thiosemicarbazide derivatives with appropriate electrophiles (e.g., 4-nitrophenylsulfonyl chloride). Subsequent functionalization includes sulfamoylation and carbamothioylation steps. Structural confirmation relies on 1H/13C NMR , IR spectroscopy , and elemental analysis to verify functional groups (e.g., sulfonamide C-S=O stretches at ~1150–1350 cm⁻¹ in IR) and molecular connectivity . X-ray crystallography may resolve ambiguities in stereochemistry, as seen in analogous thiazole derivatives .

Q. Which purification methods optimize yield and purity for this compound?

Purification often employs recrystallization from polar solvents (e.g., methanol, ethanol) or column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate). Yield optimization requires careful control of reaction stoichiometry, temperature, and pH. For example, neutralization steps in aqueous NaOH (as in thiosemicarbazide coupling) improve crystallization efficiency . Purity is validated via HPLC (≥95%) and melting point consistency (e.g., sharp melting points within 1–2°C ranges) .

Q. How are spectroscopic techniques used to characterize its stability under varying conditions?

UV-Vis spectroscopy monitors degradation (e.g., nitro group absorbance at ~270–300 nm). TGA/DSC assesses thermal stability, while accelerated stability studies (40°C/75% RH for 4 weeks) evaluate hydrolytic susceptibility. NMR in DMSO-d6 tracks decomposition products, such as sulfonic acid derivatives from sulfonamide hydrolysis .

Advanced Research Questions

Q. What computational strategies model its interaction with biological targets, and how are contradictions in docking results resolved?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding modes to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). Contradictions between docking and experimental IC50 values are resolved by incorporating molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to account for protein flexibility . Consensus scoring across multiple software platforms (e.g., Glide, MOE) improves reliability .

Q. How does the compound inhibit bacterial proliferation, and what methodologies validate its dual-target mechanism?

The compound likely disrupts bacterial PFOR and acetyl-CoA synthesis via its sulfonamide and nitro groups. Enzyme inhibition assays (e.g., NADH oxidation rates) and metabolic profiling (LC-MS/MS of acetyl-CoA levels) confirm target engagement. Gene knockout studies in E. coli (ΔPFOR strains) and isothermal titration calorimetry (ITC) quantify binding thermodynamics. Contradictory results in MIC assays (e.g., Gram-positive vs. Gram-negative activity) are analyzed via transcriptomics to identify compensatory pathways .

Q. What experimental designs address stability-contamination trade-offs in long-term storage?

Lyophilization enhances shelf life by reducing hydrolytic degradation. Forced degradation studies (acid/base/oxidative stress) identify vulnerable sites (e.g., the thiazole ring). LC-HRMS detects trace impurities (e.g., dimerization products). Storage in amber vials under argon (-20°C) minimizes photolytic and oxidative damage. Conflicting stability data across labs are reconciled using ICH Q1A guidelines for standardized protocols .

Q. How are bioactivity contradictions resolved between in vitro and in vivo models?

Pharmacokinetic profiling (e.g., plasma protein binding via equilibrium dialysis) explains reduced in vivo efficacy. Metabolite identification (HRMS/MS) reveals inactivation pathways (e.g., glucuronidation). Tissue distribution studies (radiolabeled compound) correlate exposure with efficacy. Discrepancies in cytotoxicity (e.g., HepG2 vs. primary hepatocytes) are addressed using 3D spheroid models to mimic physiological conditions .

Methodological Notes

- Synthesis Optimization : Adjust reaction pH to 8–9 during sulfonamide coupling to minimize byproducts .

- Data Validation : Cross-reference NMR shifts with predicted values (ChemDraw) to confirm assignments .

- Contradiction Analysis : Use Bland-Altman plots to statistically compare bioassay variability across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.